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Bifunctional Oxygen Electrocatalyst Performance

The table below lists experimentally measured and computationally predicted overpotentials for various

ZnS-based catalysts, providing a benchmark for performance comparison.

Catalyst Material
Reaction
Type

Overpotential
(V)

Key Findings Source Type

Ni-doped ZnS [1] OER 0.28 Promising bifunctional

performance; on top of the
volcano plot [1].

DFT Calculation

ORR 0.30

Ni-doped ZnSe [1] OER 0.31 Promising bifunctional

performance [1].

DFT Calculation

ORR 0.31

Pt-doped ZnS [1] OER /
ORR

Low
overpotentials

Improved activity
compared to pristine ZnS

[1].

DFT Calculation
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Catalyst Material
Reaction
Type

Overpotential
(V)

Key Findings Source Type

ZnS/PANI

Nanocomposite [2]

OER 0.132 @ 10 mA

cm⁻²

High BET surface area

(372.65 m²/g); Tafel slope:
53 mV/dec [2].

Experimental

Measurement

Sn@ZnS Single-
Atom Catalyst [3]

HER ΔGH* = 0.049

eV

Excellent HER activity
(closer to zero than Pt's

-0.09 eV) [3].

DFT Calculation

OER Low

overpotential

Promising OER candidate

[3].

Ni@ZnS Single-

Atom Catalyst [3]

HER ΔGH* close to

zero

Excellent HER

electrocatalyst [3].

DFT Calculation

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when developing ZnS-based electrocatalysts.

Issue 1: Poor Electronic Conductivity and Limited Active Sites

Problem: Pristine ZnS often suffers from poor electrical conductivity and a lack of sufficient active

sites, leading to high overpotential and sluggish reaction kinetics [3].
Solutions:

Elemental Doping: Introduce transition metal atoms (e.g., Ni, Pt) to substitute Zn atoms. This
modulates the electronic structure and creates highly active sites [1] [3].

Form Nanocomposites: Combine ZnS with conductive polymers like Polyaniline (PANI). This
synergy significantly increases the surface area and enhances charge transfer capabilities [2].

Issue 2: Catalyst Instability and Aggregation

Problem: Single-atom catalysts have high surface energy, causing them to agglomerate into clusters
or nanoparticles over time, which deactivates the catalyst [3].
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Solutions:

Strengthen Metal-Support Interaction: Use the ZnS lattice itself to stabilize and anchor single
metal atoms (e.g., Sn, Ni, Pt). The strong interaction between the metal atom and the S atoms

in the support prevents aggregation [3].
Ensure Proper Synthesis: Employ synthesis methods that ensure the metal atoms are

atomically dispersed and strongly bonded to the S sites on the ZnS surface [3].

Issue 3: Inefficient Measurement Techniques

Problem: Difficulty in accurately evaluating catalyst performance and understanding reaction
mechanisms.

Solutions:
Employ Electrochemical Methods: Use techniques like Cyclic Voltammetry (CV) to
determine the redox potentials of your analyte before employing Chronoamperometry (CA). In
CA, a constant potential is applied, and the current is monitored over time, which is useful for

studying reaction mechanisms and diffusion-limited processes [4].
Use DFT Calculations: For theoretical screening, use Density Functional Theory (DFT) to
calculate key descriptors like the Gibbs free energy of hydrogen adsorption (ΔGH*) for HER and

the free energy changes of reaction intermediates for OER. This helps predict catalytic activity
before experimental work [1] [3].

Experimental Protocol: Doping ZnS with Transition
Metals

This protocol outlines a computational screening method to identify promising dopants for ZnS, based on the

methodologies described in the search results [1] [3].

Workflow Overview

The following diagram illustrates the key steps in this computational screening process:
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Start: Computational Screening

1. Build & Optimize Geometry
(Build ZnS supercell,
create Zn vacancy, 

insert TM atom)

2. Stability Check
(Calculate binding energy, Eb)

3. Reaction Intermediate Adsorption
(Calculate adsorption energies

for *OH, *O, *OOH)

4. Free Energy Calculation
(Use CHE model to calculate
ΔG for each OER/ORR step)

5. Determine Overpotential
(Identify potential-determining

step, calculate η)

Output: Promising Doped Catalyst

Click to download full resolution via product page

Detailed Methodology

Model Construction and Geometry Optimization

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s578975?utm_src=pdf-body-img
https://www.smolecule.com/products/s578975?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Build a 3x3x1 supercell of a ZnS nanostructure.

Create a single Zn vacancy and substitute it with a Transition Metal (TM) atom (e.g., Fe, Co, Ni,
Cu, Pd, Pt).

Use DFT calculations (e.g., with VASP) with the PBE functional and a plane-wave basis set
(cutoff energy of 500 eV) to fully optimize the geometry until forces are converged below 0.01

eV/Å [1].

Stability Assessment

Calculate the binding energy (Eb) of the TM atom using the formula: Eb = ETM-ZnS - ETM -

Evacancy-ZnS where ETM-ZnS, ETM, and Evacancy-ZnS are the total energies of the doped

system, an isolated TM atom, and the system with a Zn vacancy, respectively. A strongly
negative Eb indicates a stable structure [1].

Free Energy Calculation for OER/ORR

For the most stable structures, model the adsorption of key reaction intermediates (*OH, *O,
*OOH) on the TM site.

Use the Computational Hydrogen Electrode (CHE) model to calculate the Gibbs free energy
change (ΔG) for each elementary step in the OER/ORR pathway. The formula is: ΔG = ΔE +
ΔEZPE - TΔS + ΔGU + ΔGpH where ΔE is the DFT total energy difference, ΔEZPE is the zero-

point energy change, TΔS is the entropy contribution, ΔGU is the effect of applied potential, and

ΔGpH is the pH correction [1].

Performance Prediction (Overpotential)

The theoretical overpotential (η) can be derived from the free energy diagram. For OER, it is

calculated as: ηOER = (max[ΔG1, ΔG2, ΔG3, ΔG4] / e) - 1.23 V
A lower overpotential indicates a more efficient catalyst [1].

Key Design Principles for Efficient ZnS Catalysts

Based on the gathered research, here are the core strategies to effectively reduce overpotential in ZnS-based

electrocatalysts:

Modulate the Electronic Structure: The primary role of doping (e.g., with Ni or Pt) is to tune the
electronic properties of ZnS. This optimization weakens the catalyst's interaction with certain reaction

intermediates, thereby lowering the energy barrier of the rate-determining step [1] [3].
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Maximize Active Site Availability: Strategies like creating single-atom catalysts or forming

nanocomposites with polymers are effective because they expose a much larger number of active
sites per unit mass, which is crucial for achieving high current densities at low overpotentials [3] [2].

Target Bifunctional Performance: For applications like regenerative fuel cells or metal-air batteries,
aim for catalysts that are active for both OER and ORR. Computational screening shows that

materials like Ni-doped ZnS are excellent candidates for such bifunctional roles due to their low
overpotentials for both reactions [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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